molecular formula C11H15BrClNO B13247460 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol

Cat. No.: B13247460
M. Wt: 292.60 g/mol
InChI Key: KOHGNCRSTRAIBM-UHFFFAOYSA-N
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Description

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is an organic compound that features a bromine and chlorine-substituted phenyl ring attached to a butanol chain through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol typically involves a multi-step process One common method starts with the bromination and chlorination of a phenyl ring to introduce the bromine and chlorine substituents This is followed by the alkylation of the phenyl ring with a butanol derivative

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, distillation, and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the halogen substituents or to convert the amino group to an amine.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups to the phenyl ring.

Scientific Research Applications

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine substituents on the phenyl ring can enhance binding affinity to specific targets, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylphenol: Similar in structure but lacks the amino and butanol groups.

    Bromchlorbuterol: Contains similar halogen substituents but has a different overall structure.

    4-Bromo-2-methyl-3-butyn-2-ol: Similar in having a bromine substituent and a butanol chain but differs in the position of the functional groups.

Uniqueness

4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol is unique due to its specific combination of functional groups and substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H15BrClNO

Molecular Weight

292.60 g/mol

IUPAC Name

4-[(3-bromo-4-chlorophenyl)methylamino]butan-2-ol

InChI

InChI=1S/C11H15BrClNO/c1-8(15)4-5-14-7-9-2-3-11(13)10(12)6-9/h2-3,6,8,14-15H,4-5,7H2,1H3

InChI Key

KOHGNCRSTRAIBM-UHFFFAOYSA-N

Canonical SMILES

CC(CCNCC1=CC(=C(C=C1)Cl)Br)O

Origin of Product

United States

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